Cas no 1369494-66-5 (1H-Imidazole-2-methanamine, 4,5-dihydro-α-methyl-)

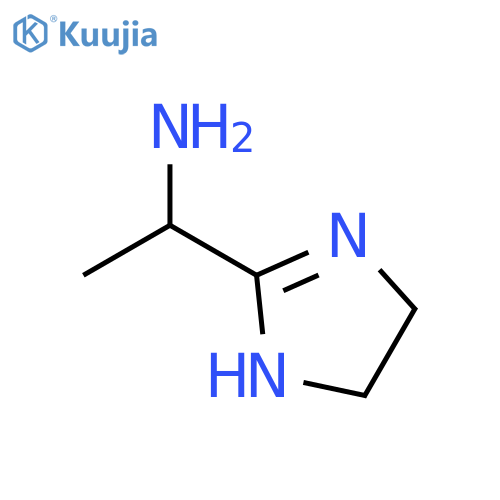

1369494-66-5 structure

商品名:1H-Imidazole-2-methanamine, 4,5-dihydro-α-methyl-

CAS番号:1369494-66-5

MF:C5H11N3

メガワット:113.160940408707

CID:5251769

1H-Imidazole-2-methanamine, 4,5-dihydro-α-methyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole-2-methanamine, 4,5-dihydro-α-methyl-

-

- インチ: 1S/C5H11N3/c1-4(6)5-7-2-3-8-5/h4H,2-3,6H2,1H3,(H,7,8)

- InChIKey: FJXILFHTWZGIGF-UHFFFAOYSA-N

- ほほえんだ: C1(C(C)N)NCCN=1

じっけんとくせい

- 密度みつど: 1.26±0.1 g/cm3(Predicted)

- ふってん: 259.6±23.0 °C(Predicted)

- 酸性度係数(pKa): 10.34±0.40(Predicted)

1H-Imidazole-2-methanamine, 4,5-dihydro-α-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-366426-2.5g |

1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |

1369494-66-5 | 2.5g |

$1623.0 | 2023-03-02 | ||

| Enamine | EN300-366426-10.0g |

1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |

1369494-66-5 | 10.0g |

$3561.0 | 2023-03-02 | ||

| Enamine | EN300-366426-0.05g |

1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |

1369494-66-5 | 0.05g |

$695.0 | 2023-03-02 | ||

| Enamine | EN300-366426-0.25g |

1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |

1369494-66-5 | 0.25g |

$762.0 | 2023-03-02 | ||

| Enamine | EN300-366426-0.1g |

1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |

1369494-66-5 | 0.1g |

$729.0 | 2023-03-02 | ||

| Enamine | EN300-366426-0.5g |

1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |

1369494-66-5 | 0.5g |

$795.0 | 2023-03-02 | ||

| Enamine | EN300-366426-5.0g |

1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |

1369494-66-5 | 5.0g |

$2401.0 | 2023-03-02 | ||

| Enamine | EN300-366426-1.0g |

1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |

1369494-66-5 | 1.0g |

$828.0 | 2023-03-02 |

1H-Imidazole-2-methanamine, 4,5-dihydro-α-methyl- 関連文献

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

1369494-66-5 (1H-Imidazole-2-methanamine, 4,5-dihydro-α-methyl-) 関連製品

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 61389-26-2(Lignoceric Acid-d4)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量